molecular formula C9H14 B096753 5-Ethylbicyclo[2.2.1]hept-2-ene CAS No. 15403-89-1

5-Ethylbicyclo[2.2.1]hept-2-ene

Cat. No. B096753
CAS RN: 15403-89-1
M. Wt: 122.21 g/mol
InChI Key: QHJIJNGGGLNBNJ-UHFFFAOYSA-N
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Patent
US04908420

Procedure details

The reaction was carried out in the same way as in Example 1 except that the substrate was changed to 5-vinylbicyclo[2. 2. 1]hept-2-ene, 6 mmol of titanocenedichloride and 60 mmol of triethyl aluminum were charged into the autoclave, and the reaction period was set to five hours, to produce 134.7 g of 5-ethylbicyclo[2. 2. 1]hept-2-ene having the purity of 98.9%. Analyses by proton NMR revealed that only the signal of unsaturated proton of norbornene could be noticed in the vicinity of 5.8 ppm (δ) whereas the signal of unsaturated proton of vinyl in the vicinity of 5.0 ppm (δ) could not be noticed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two
Quantity
6 mmol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)=[CH2:2].C([Al](CC)CC)C>[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2]>[CH2:1]([CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)[CH3:2] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1C2C=CC(C1)C2
Step Two
Name
Quantity
60 mmol
Type
reactant
Smiles
C(C)[Al](CC)CC
Step Three
Name
Quantity
6 mmol
Type
catalyst
Smiles
[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged into the autoclave
CUSTOM
Type
CUSTOM
Details
the reaction period

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)C1C2C=CC(C1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 134.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.